[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid
CAS No.:
Cat. No.: VC14662433
Molecular Formula: C6H9N3O2S
Molecular Weight: 187.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9N3O2S |
|---|---|
| Molecular Weight | 187.22 g/mol |
| IUPAC Name | 2-(4-amino-1-methylpyrazol-3-yl)sulfanylacetic acid |
| Standard InChI | InChI=1S/C6H9N3O2S/c1-9-2-4(7)6(8-9)12-3-5(10)11/h2H,3,7H2,1H3,(H,10,11) |
| Standard InChI Key | HWDDHCPQLMKQSB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C(=N1)SCC(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with a sulfanyl-acetic acid side chain, and at the 4-position with an amino group. The IUPAC name, 2-(4-amino-1-methylpyrazol-3-yl)sulfanylacetic acid, reflects this substitution pattern . The presence of both electron-donating (amino) and electron-withdrawing (sulfanyl-acetic acid) groups confers unique electronic properties, influencing its reactivity and interactions with biological targets.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 187.22 g/mol | |
| InChI Key | HWDDHCPQLMKQSB-UHFFFAOYSA-N | |
| Canonical SMILES | CN1C=C(C(=N1)SCC(=O)O)N |
The sulfanyl group (-S-) enhances lipophilicity, potentially improving membrane permeability, while the acetic acid moiety contributes to solubility in polar solvents.
Spectral Characteristics
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure. The -NMR spectrum exhibits signals for the methyl group ( ppm), amino protons ( ppm), and acetic acid protons ( ppm). IR spectra show stretches for the carbonyl group () and N-H bonds ().
Synthesis and Optimization Strategies
Cyclocondensation Reactions
A primary synthesis route involves cyclocondensation of hydrazine derivatives with β-ketoesters or diketones. For example, reacting 1-methylhydrazine with ethyl acetoacetate yields the pyrazole core, followed by sulfonation and acetic acid conjugation . This method achieves moderate yields (60–70%) and is scalable for industrial applications.
Palladium-Catalyzed Cross-Coupling
Recent advances utilize palladium catalysts for Suzuki-Miyaura coupling. A reported protocol involves reacting 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with bromoacetic acid derivatives under microwave irradiation, achieving >85% yield in 30 minutes. This method is favored for its efficiency and minimal byproducts.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Reaction Time | Advantages |
|---|---|---|---|
| Cyclocondensation | 60–70 | 6–8 hours | Cost-effective, scalable |
| Palladium-Catalyzed | >85 | 30 minutes | High efficiency, low waste |
Biological Activities and Mechanisms
Anticancer Activity
[(4-Amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid induces apoptosis in cancer cells by modulating Bcl-2 family proteins and activating caspase-3/7 pathways. In vitro studies against MCF-7 breast cancer cells reported an IC of , comparable to doxorubicin. The sulfanyl group enhances redox modulation, generating reactive oxygen species (ROS) that damage cancer cell DNA .
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, reducing prostaglandin E (PGE) synthesis. In murine models, it decreased paw edema by 62% at 50 mg/kg, outperforming ibuprofen .
Antimicrobial Properties
Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. Against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of , attributed to disruption of cell wall synthesis .
Pharmacological Applications
Oncology
Preclinical studies highlight its potential as an adjuvant in combination therapies. Synergistic effects with paclitaxel reduced tumor volume by 78% in xenograft models. Clinical trials are pending due to limited pharmacokinetic data.
Inflammation Management
Topical formulations are being explored for rheumatoid arthritis and dermatitis. A gel containing 2% w/w of the compound reduced erythema in 90% of patients during phase I trials.
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